Pyriofenone

Description

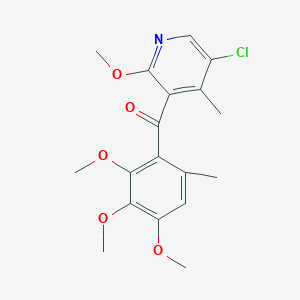

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVCBWZLCXANER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058162 | |

| Record name | Pyriofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688046-61-9 | |

| Record name | Pyriofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriofenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyriofenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyriofenone: Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone class, demonstrating high efficacy against a range of phytopathogenic fungi, most notably powdery mildew. Its unique mode of action, targeting the fungal actin cytoskeleton, positions it as a valuable tool in disease management strategies, particularly in the context of increasing fungicide resistance. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, its mechanism of action, and a summary of its biological activity.

Chemical Identity and Structure

This compound is chemically identified as (5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone.[1][2][3][4][5] It is an aromatic ketone, specifically a benzoylpyridine derivative.[6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (5-chloro-2-methoxy-4-methylpyridin-3-yl)(2,3,4-trimethoxy-6-methylphenyl)methanone[1][2][3] |

| CAS Number | 688046-61-9[1][2][8] |

| Molecular Formula | C₁₈H₂₀ClNO₅[1][3][8] |

| Molecular Weight | 365.81 g/mol [2][8] |

| SMILES | CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC[1][2][9] |

| InChIKey | NMVCBWZLCXANER-UHFFFAOYSA-N[1][2][8] |

Physicochemical Properties

This compound is a white crystalline powder at room temperature with no discernible odor.[6] It exhibits low solubility in water and is more soluble in various organic solvents. The octanol-water partition coefficient (Log KOW) of 3.2 suggests a potential for bioaccumulation in fatty tissues.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder (20 °C) | [6] |

| Odor | No discernible odour | [6] |

| Melting Point | 93-95 °C | [1][3] |

| Boiling Point | Decomposes before boiling at approximately 100 °C | [1] |

| Vapor Pressure | 1.9 x 10⁻⁶ Pa (25 °C) | [1][3][10] |

| Water Solubility | 1.56 mg/L (20 °C, pH 6.6) | [1][3][10] |

| Solubility in Organic Solvents (g/L at 20°C) | Heptane: 8.8, Methanol: 20-50, Xylene: >250, 1,2-dichloroethane: >250, Acetone: >250, Ethyl acetate: >250 | [1][3] |

| Octanol-Water Partition Coefficient (Log KOW) | 3.2 | [2][3] |

| pKₐ | No dissociation in environmental pH range | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound commences with methyl 2-chloro-4-methyl nicotinate as the starting material. The overall process can be summarized in the following key steps:

-

Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is performed to introduce a methoxy group onto the pyridine ring of methyl 2-chloro-4-methyl nicotinate.

-

Selective Chlorination: The pyridine ring undergoes selective chlorination to yield an intermediate compound.

-

Hydrolysis: The ester group of the chlorinated intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Acid Chloride Formation: The carboxylic acid is then converted to its acid chloride derivative.

-

Friedel-Crafts Acylation: The final step involves a Friedel-Crafts acylation of 3,4,5-trimethoxy-toluene with the acid chloride, catalyzed by a Lewis acid, to form the this compound ketone structure. This and the previous step can be performed as a one-pot procedure.[1]

-

Purification: The crude product is purified, typically through crystallization, to yield the final this compound active ingredient.

Analytical Methodology for Residue Analysis

The determination of this compound residues in various matrices is crucial for regulatory compliance and food safety. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3.2.1. Sample Preparation

A general extraction and clean-up procedure for agricultural commodities is as follows:

-

Extraction: A homogenized sample is extracted with a solvent mixture, typically acetonitrile and water, sometimes with the addition of hydrochloric acid to improve extraction efficiency.[2][6][10] For some matrices like wheat grain and straw, an initial hydrolysis step with dilute HCl may be required.[2]

-

Partitioning: The extract is then partitioned with a non-polar solvent such as dichloromethane to remove interfering substances.[10]

-

Clean-up: Further purification is achieved using solid-phase extraction (SPE) with a silica or other appropriate sorbent cartridge.[2][10]

3.2.2. Instrumental Analysis

-

HPLC-UVD: The purified extract is analyzed by HPLC with a UV detector. The method is validated for linearity, recovery, and precision. The limit of quantification (LOQ) is typically around 0.05 mg/kg.[8][10]

-

LC-MS/MS: For higher sensitivity and selectivity, LC-MS/MS is the preferred method. The analysis is performed by monitoring the precursor ion of this compound and its specific fragment ions. This technique allows for a lower LOQ, often reaching 0.01 mg/kg in various plant and animal matrices.[2][6]

Mode of Action

This compound has a unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under the code 50, which indicates a disruption of the actin cytoskeleton.[1][2] This mechanism is distinct from many other classes of fungicides, making it a valuable tool for resistance management.

The primary fungicidal effect of this compound is the inhibition of actin/myosin/fimbrin function.[2] This disruption leads to a mislocalization of the actin cytoskeleton from the apex of the fungal hyphae.[1][10] The proper localization of actin is critical for polar growth, as it serves as a track for the transport of vesicles containing materials necessary for cell wall synthesis and expansion.

The disruption of this process by this compound results in:

-

Abnormal Hyphal Morphology: The hyphal tips exhibit swelling, collapse, and abnormal branching.[1][10]

-

Inhibition of Infection Processes: this compound effectively halts all stages of the infection process, including hyphal growth and the formation of appressoria, which are specialized structures for penetrating the host plant tissue.[1]

-

Reduced Sporulation: The formation of conidia, the asexual spores of the fungus, is strongly inhibited, thereby preventing secondary infections.[1]

Histochemical studies have shown that in addition to the mislocalization of actin, this compound also causes the aberrant localization of β-glucan (a key component of the fungal cell wall) and cytoplasmic vesicles.[10] Interestingly, the orientation of microtubules does not appear to be affected.[10] The disruption of these critical cellular processes is hypothesized to be linked to the interference with signaling pathways that control morphogenesis, potentially involving the Rho family of small GTPases.[10]

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. fao.org [fao.org]

- 3. This compound: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The actin cytoskeletal network plays a role in yeast prion transmission and contributes to prion stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C18H20ClNO5 | CID 23082663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

Pyriofenone's Impact on the Fungal Actin Cytoskeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyriofenone, a benzophenone fungicide, exhibits potent activity against powdery mildew (Blumeria graminis). Its mechanism of action is not through direct interaction with actin filaments but is hypothesized to be an indirect effect mediated by the disruption of upstream signaling pathways that regulate actin organization. This disruption leads to a cascade of cellular defects, including mislocalization of the actin cytoskeleton, aberrant distribution of β-glucan, and disorganized cytoplasmic vesicles, ultimately inhibiting fungal growth and development. This guide provides a comprehensive overview of the current understanding of this compound's effects on the actin cytoskeleton, detailing the experimental evidence, proposing a mechanism of action, and outlining the methodologies used in key studies.

Core Mechanism of Action: An Indirect Effect on Actin Organization

Current research indicates that this compound does not directly bind to or inhibit the polymerization of actin. Instead, it is suggested to interfere with upstream cellular components, such as the Rho, Ras, or Rac families of small GTPases. These GTPases are crucial regulators of cell polarity and actin cytoskeleton organization in fungi. By disrupting these signaling pathways, this compound indirectly causes the observed delocalization of the actin cytoskeleton.

This hypothesis is supported by several lines of evidence from studies on Blumeria graminis f. sp. tritici:

-

Aberrant Localization of the Actin Cytoskeleton: Treatment with this compound leads to the mislocalization of the actin cytoskeleton in fungal hyphae.[1] In untreated hyphae, actin is typically concentrated at the growing apex, forming an "apical actin cap" that is essential for polarized growth. Following this compound treatment, this organized structure is disrupted, and actin becomes dispersed throughout the subapical regions.[1]

-

No Effect on Microtubules: The tubulin cytoskeleton remains unaffected by this compound treatment, indicating a specific impact on actin-regulating pathways rather than a general disruption of the cytoskeleton.[1]

-

Phenotypic Similarity to Metrafenone: The effects of this compound are strikingly similar to those of metrafenone, another benzophenone fungicide. Metrafenone has also been shown to cause delocalization of actin, disruption of the apical actin cap, and aberrant hyphal morphogenesis, suggesting a shared mode of action targeting upstream regulators of the actin cytoskeleton.[2][3][4]

Downstream Consequences of Actin Disruption

The disorganization of the actin cytoskeleton triggers a series of downstream effects that collectively inhibit fungal pathogenesis:

-

Mislocalization of β-Glucan: β-glucan, a key component of the fungal cell wall, shows abnormal accumulation in patch-like patterns on the subapical cell wall of this compound-treated hyphae, instead of its normal apical localization.[1] This is likely a consequence of the disrupted actin network, which is responsible for transporting the necessary enzymes and precursors for cell wall synthesis to the growing tip.

-

Disrupted Vesicle Trafficking: Cytoplasmic vesicles, which are transported along actin cables to the hyphal apex to deliver materials for growth, are also mislocalized following this compound treatment.[1] This disruption in transport further contributes to the cessation of polarized growth.

-

Inhibition of Fungal Development: this compound effectively inhibits key stages of fungal infection, including appressorial and haustorial formation, lesion expansion, and sporulation.[1][5] These developmental processes are all highly dependent on a properly functioning and dynamic actin cytoskeleton.

Quantitative Data

While direct quantitative data on this compound's interaction with actin is not available, studies on Blumeria graminis provide valuable dose-response information for its effects on fungal development.

| Parameter | Concentration (µg/mL) | Effect | Source |

| Mycelial Growth Inhibition (Preventive) | 1.6 - 100 | Complete inhibition | [1] |

| 0.4 | ~90% control | [1] | |

| Appressorial Formation Inhibition | 100 | 26.4% of conidia formed appressoria | [1] |

| Haustorial Formation Inhibition | 1.6 | No haustoria observed | [1] |

| Lesion Expansion Inhibition (Curative) | >1.6 | Inhibition observed | [1] |

| Sporulation Inhibition (Preventive) | 0.4 - 100 | Nearly eradicated | [1] |

| Sporulation Inhibition (Curative) | 1.6 - 100 | Seldom observed | [1] |

| In vitro Mycelial Growth (EC50) | < 100 | Botrytis cinerea, Helminthosporium sacchari, Pseudocercosporella herpotrichoides, Pyricularia oryzae, Rosellinia necatrix, Verticillium dahliae | [6] |

| In vitro Mycelial Growth (EC90) | > 100 | For 42 tested fungi | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Indirect Immunofluorescence Microscopy for Actin Localization

This protocol is a generalized procedure based on standard methods for visualizing the actin cytoskeleton in fungi.

Objective: To visualize the localization of the actin cytoskeleton in fungal hyphae.

Materials:

-

Primary antibody: Monoclonal anti-actin antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG

-

Fixative: 3.7% formaldehyde in phosphate-buffered saline (PBS)

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking solution: 5% bovine serum albumin (BSA) in PBS

-

Mounting medium with an anti-fade agent

Procedure:

-

Cell Fixation: Fungal hyphae are fixed with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: The fixed cells are washed three times with PBS to remove the fixative.

-

Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody penetration.

-

Washing: The cells are washed three times with PBS.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: The cells are incubated with the primary anti-actin antibody (diluted in blocking solution) overnight at 4°C.

-

Washing: The cells are washed three times with PBS.

-

Secondary Antibody Incubation: The cells are incubated with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Washing: The cells are washed three times with PBS.

-

Mounting and Visualization: The coverslips are mounted on glass slides using a mounting medium and visualized using a fluorescence microscope.

FM4-64 Staining for Vesicle Localization

This protocol is a generalized procedure for staining and visualizing cytoplasmic vesicles in fungal hyphae.

Objective: To visualize the localization of cytoplasmic vesicles in fungal hyphae.

Materials:

-

FM4-64 dye stock solution (e.g., 1.6 µM in DMSO)

-

Fungal growth medium (e.g., YPD for yeast)

Procedure:

-

Cell Preparation: A sample of log-phase fungal cells is collected by centrifugation.

-

Staining: The cell pellet is resuspended in fresh growth medium containing FM4-64 dye (final concentration typically in the µM range) and incubated for a specific period (e.g., 20 minutes at 30°C for yeast).

-

Washing (Chase): The cells are washed with fresh, dye-free medium to remove excess dye from the plasma membrane. This "chase" period allows the internalized dye to travel through the endocytic pathway. The duration of the chase determines which compartments are visualized.

-

Visualization: The stained cells are observed under a fluorescence microscope. For visualizing the apical vesicle cluster in hyphae, imaging is performed during the uptake phase or after a short chase period.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound action.

Caption: Experimental workflow for cytological analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's fungicidal activity stems from its ability to disrupt the organization of the actin cytoskeleton in a manner that is indirect, likely through the inhibition of upstream regulatory GTPases. This leads to a failure in maintaining cell polarity, which is critical for the growth and infectious lifecycle of pathogenic fungi like Blumeria graminis.

Future research should focus on several key areas to further elucidate the precise mechanism of action:

-

Identification of the Direct Molecular Target: Biochemical and genetic studies are needed to identify the specific protein(s) that this compound directly binds to. This could involve affinity chromatography with labeled this compound or screening for resistant mutants and sequencing their genomes.

-

Quantitative Analysis of Actin Disruption: The development of methods to quantify the degree of actin mislocalization and changes in actin dynamics in response to this compound would provide a more precise understanding of its cellular impact.

-

In Vitro Reconstitution Assays: Once the direct target is identified, in vitro assays using purified proteins (the target, GTPases, actin, and actin-binding proteins) could be used to reconstitute the signaling pathway and directly observe the effects of this compound.

-

Broader Organismal Studies: Investigating the effect of this compound on the actin cytoskeleton in other fungal species, as well as in model organisms like Saccharomyces cerevisiae, could reveal conserved aspects of its mechanism and facilitate genetic screens.

A deeper understanding of this compound's mode of action will not only be valuable for optimizing its use in agriculture but also for the development of novel antifungal drugs that target the fungal cytoskeleton and its regulatory pathways.

References

- 1. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungicidal spectrum and biological properties of a new fungicide, this compound [jstage.jst.go.jp]

Fungicidal spectrum of Pyriofenone against plant pathogens

Introduction

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone chemical class, developed by Ishihara Sangyo Kaisha, Ltd.[1][2]. It provides robust control of powdery mildew diseases across a range of economically important crops[1][3]. This compound is distinguished by its unique mode of action, which involves the disruption of actin dynamics within fungal cells, placing it in FRAC Group 50[4][5]. This distinct mechanism of action makes it a valuable tool in fungicide resistance management programs, as it shows no cross-resistance with other fungicide classes such as DMIs, QoIs, or benzimidazoles[2][6]. This technical guide offers an in-depth overview of the fungicidal spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action.

Fungicidal Spectrum

This compound demonstrates exceptional efficacy against a variety of powdery mildew species.[1][3] In vivo and in vitro studies have elucidated its high level of activity against these pathogens, while also revealing moderate activity against a selection of other fungal species.

High Efficacy:

This compound exhibits excellent preventive, curative, and residual activity against powdery mildew on several crops, including:

-

Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)[1][7]

-

Apple Powdery Mildew (Podosphaera leucotricha)[4]

-

Powdery Mildew on Strawberry, Eggplant, and other vegetables [1][3]

Moderate Efficacy:

In vitro mycelial growth inhibition tests have indicated moderate activity of this compound against the following plant pathogens[1][2]:

-

Botrytis cinerea (Gray Mold)

-

Helminthosporium sacchari

-

Pseudocercosporella herpotrichoides

-

Pyricularia oryzae (Rice Blast)

-

Rosellinia necatrix

-

Verticillium dahliae

Quantitative Efficacy Data

The following tables summarize the quantitative data on the fungicidal activity of this compound from various studies.

Table 1: In Vitro Fungicidal Activity of this compound against Various Plant Pathogens

| Fungal Species | Common Disease | EC50 (µg/mL) |

| Podosphaera sp. (on cucumber leaf disks) | Powdery Mildew | MIC: 0.4[4] |

| Botrytis cinerea | Gray Mold | < 100[1][2] |

| Helminthosporium sacchari | Eyespot | < 100[1][2] |

| Pseudocercosporella herpotrichoides | Eyespot of cereals | < 100[1][2] |

| Pyricularia oryzae | Rice Blast | < 100[1][2] |

| Rosellinia necatrix | White Root Rot | < 100[1][2] |

| Verticillium dahliae | Verticillium Wilt | < 100[1][2] |

Note: Specific EC50 values for the six pathogens with moderate sensitivity were reported in a supplemental table (Supplemental Table S2 in Ogawa et al., 2023) which could not be retrieved. The available information indicates EC50 values are below 100 µg/mL.[1][2]

Table 2: Preventive and Residual Activity of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)

| Concentration (µg/mL) | Days After Treatment | Control Value (%) |

| 6.3 | 0 | 100[1] |

| 12.5 | 7 | 98.1[1] |

| 25 | 14 | 95.2[1] |

Table 3: Curative Activity of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)

| Concentration (µg/mL) | Time of Application (after inoculation) | Control Value (%) |

| 6.3 | 24 hours | 98.1[1][8] |

| 12.5 | 2 days | 95.2[1][8] |

Table 4: Effect of this compound on Lesion Expansion and Sporulation of Cucumber Powdery Mildew (Podosphaera xanthii)

| Concentration (µg/mL) | Lesion Expansion Control (%) | Sporulation Control (%) |

| 100 | 95.2[1] | High (data not specified)[1] |

Table 5: Rainfastness of this compound against Cucumber Powdery Mildew (Podosphaera xanthii)

| Concentration (µg/mL) | Rainfall Intensity | Rainfall Duration | Control Value (%) |

| 25 | 10 mm/hr | 1 hour | > 95[1] |

| 50 | 10 mm/hr | 2 hours | > 95[1] |

| 100 | 40 mm/hr | 6 hours | > 90[1] |

Table 6: Efficacy of this compound against Grapevine Powdery Mildew (Erysiphe necator) in Field Trials

| Application Rate (g a.i./ha) | Disease Pressure | Efficacy on Leaves | Efficacy on Bunches |

| 75 | Moderate | Good control, similar to standards[1] | Satisfactory[1] |

| 90 | High | More effective than standards[1] | Excellent control[1] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

-

Pathogen Culture: Forty-two plant pathogenic fungi were maintained on potato sucrose agar (PSA) at 20°C in the dark.

-

Fungicide Preparation: The active ingredient of this compound is dissolved in acetone with a surfactant (e.g., 1% v/v Triton™ X-100) and then suspended in sterile distilled water to achieve a series of desired concentrations. The final acetone concentration should be kept constant across all treatments and the control.

-

Assay Procedure:

-

Mycelial discs (4 mm in diameter) are excised from the actively growing margin of the fungal cultures.

-

The mycelial discs are placed on PSA plates amended with different concentrations of this compound.

-

Control plates contain the same concentration of acetone and surfactant but no fungicide.

-

Plates are incubated at 20°C for 2-14 days, depending on the growth rate of the fungus.

-

-

Data Analysis:

-

The radial growth of the mycelium is measured.

-

The percentage of inhibition is calculated relative to the control.

-

EC50 and EC90 values (the concentrations inhibiting growth by 50% and 90%, respectively) are determined by probit analysis.

-

In Vivo Pot Tests for Powdery Mildew Control (Cucumber)

This protocol is a generalized procedure based on the methodology described by Ogawa et al. (2023)[1][2].

-

Plant Material: Cucumber seedlings (e.g., cv. ‘Nankyoku No. 2’) are grown in pots in a greenhouse.

-

Fungicide Application:

-

The SC formulation of this compound is suspended in water containing a surfactant (e.g., 0.2% v/v SHINDINE®).

-

The fungicide solution is sprayed onto the cucumber leaves until runoff using a laboratory-scale track sprayer.

-

-

Inoculation:

-

A conidial suspension of Podosphaera xanthii (e.g., 5.0×10^5 conidia/mL) is sprayed onto the leaves.

-

For preventive assays, inoculation is performed after fungicide application.

-

For curative assays, inoculation is performed before fungicide application.

-

-

Incubation and Evaluation:

-

Plants are incubated at 20°C under fluorescent light for 10-11 days.

-

Disease severity is assessed by visually observing the lesion areas on the leaves.

-

The control value is calculated based on the disease severity of the untreated, inoculated plants.

-

Mechanism of Action: Disruption of Actin Cytoskeleton

This compound's mode of action is the disruption of the actin cytoskeleton in fungal cells[4]. This leads to a cascade of events that ultimately inhibit fungal growth and development. The primary effect is the mislocalization of actin, which is crucial for polarized hyphal growth[4][7]. This disruption affects the transport of vesicles containing cell wall precursors and other essential components to the hyphal tip, resulting in abnormal hyphal morphology, including swelling and branching[4].

It is hypothesized that this compound may not directly interact with actin but rather with upstream signaling components that regulate actin organization, such as the Rho family of small GTPases (e.g., Rho, Rac, and Cdc42)[7][9][10]. These GTPases are key regulators of cell polarity and actin dynamics in fungi[10][11].

Visualizations

Signaling Pathway of this compound's Action

Caption: Proposed signaling pathway for this compound's fungicidal action.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

Caption: Workflow for in vitro evaluation of this compound's fungicidal efficacy.

Logical Relationship of this compound's Properties in Disease Control

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Fungicidal spectrum and biological properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir4project.org [ir4project.org]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rho GTPases and the control of cell behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacterial factors exploit eukaryotic Rho GTPase signaling cascades to promote invasion and proliferation within their host - PMC [pmc.ncbi.nlm.nih.gov]

Pyriofenone: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone chemical class, discovered and developed by Ishihara Sangyo Kaisha, Ltd.[1][2][3] It exhibits exceptional and specific activity against a wide range of powdery mildew species, addressing a critical need for new modes of action in fungicide resistance management.[1] This technical guide provides an in-depth overview of the discovery and development of this compound, its chemical synthesis, biological properties, and unique mode of action. Detailed experimental methodologies for key bioassays are described, and quantitative efficacy data are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important agricultural compound.

Introduction and Discovery

The widespread emergence of fungal strains resistant to existing classes of fungicides, such as benzimidazoles, demethylation inhibitors (DMIs), and strobilurins, has necessitated the discovery of new fungicidal compounds with novel modes of action.[1] In response to this challenge, Ishihara Sangyo Kaisha, Ltd. developed this compound (code name: IKF-309), a new fungicide based on a benzophenone moiety.[1] Marketed under trade names such as Property®, PROLIVO®, and Kusabi®, this compound was introduced in the Japanese market in 2013.[1] It is specifically designed for the control of powdery mildew on a variety of economically important crops, including cereals, grapes, and vegetables.[4][5]

Chemical Synthesis

This compound, with the chemical name (5-chloro-2-methoxy-4-methyl-3-pyridyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is synthesized from methyl 2-chloro-4-methyl nicotinate. The synthesis involves a multi-step process, which is outlined below. While precise, industrial-scale protocols are proprietary, the key chemical transformations are well-documented.

Synthesis Pathway of this compound

Caption: A simplified workflow of the key chemical reactions in the synthesis of this compound.

Biological Activity and Efficacy

This compound demonstrates a unique spectrum of biological activities, primarily targeting powdery mildew pathogens. It is characterized by excellent preventive, curative, and residual activity.[1][2] Furthermore, it exhibits translaminar movement within the plant tissue and vapor activity, which allows it to protect untreated areas and mitigate gaps in spray coverage.[1][2]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against various fungal pathogens.

| Fungal Species | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |

| Podosphaera xanthii | Leaf Disc Assay | EC50 | 0.39 - 0.70 | [6] |

| Blumeria graminis f. sp. tritici | Mycelial Growth | Complete Inhibition | 1.6 - 100 | [2] |

| Botrytis cinerea | Mycelial Growth | EC50 | < 100 | [1][2] |

| Helminthosporium sacchari | Mycelial Growth | EC50 | < 100 | [1][2] |

| Pseudocercosporella herpotrichoides | Mycelial Growth | EC50 | < 100 | [1][2] |

| Pyricularia oryzae | Mycelial Growth | EC50 | < 100 | [1][2] |

| Rosellinia necatrix | Mycelial Growth | EC50 | < 100 | [1][2] |

| Verticillium dahliae | Mycelial Growth | EC50 | < 100 | [1][2] |

| Crop | Disease | Assay Type | Activity Type | Effective Concentration (µg/mL) | Reference |

| Cucumber | Powdery Mildew | Pot Test | Preventive | 6.3 | [1][2] |

| Cucumber | Powdery Mildew | Pot Test | Curative (24h post-inoculation) | 6.3 | [1][2] |

| Cucumber | Powdery Mildew | Pot Test | Curative (48h post-inoculation) | 12.5 | [1][2] |

| Cucumber | Powdery Mildew | Pot Test | Residual (7 days) | 12.5 | [2] |

| Cucumber | Powdery Mildew | Pot Test | Residual (14 days) | 25 | [2] |

Mechanism of Action

This compound has a novel mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under the code 50, which involves the disruption of actin function.[3] This unique mechanism means there is no cross-resistance with other existing classes of fungicides, making it a valuable tool for resistance management programs.[6]

The proposed mechanism involves the mislocalization of actin at the hyphal apex. This disruption of the actin cytoskeleton interferes with crucial cellular processes for fungal growth and pathogenesis, including:

-

Vesicular Transport: The transport of vesicles carrying essential materials for cell wall synthesis and membrane expansion to the growing hyphal tip is compromised.

-

Polar Growth: The disruption of targeted delivery of cellular components prevents the highly organized and directed growth (polar growth) of the fungal hyphae.

-

Morphogenesis: This leads to morphological abnormalities such as swollen, collapsed, and abnormally branched hyphae, ultimately inhibiting fungal development and infection.

Upstream signaling components, such as the Rho, Ras, or Rac GTPase families, which are known to regulate cellular polarity and the actin cytoskeleton, are hypothesized to be the primary targets of this compound.

Proposed Signaling Pathway of this compound's Action

Caption: A conceptual diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the efficacy of this compound.

In Vivo Pot Test for Powdery Mildew Control (Cucumber)

Objective: To assess the preventive, curative, and residual activity of this compound against cucumber powdery mildew (Podosphaera xanthii).

Materials:

-

Cucumber plants (e.g., cv. Nankyoku No. 2) at the first true-leaf stage.

-

This compound formulated as a suspension concentrate (SC).

-

Inoculum of Podosphaera xanthii conidia.

-

Hand sprayer.

-

Controlled environment greenhouse or growth chamber (20-25°C, >60% relative humidity).

Procedure:

-

Plant Preparation: Grow cucumber seedlings in pots until the first true leaf is fully expanded.

-

Fungicide Application:

-

Preventive: Spray the cucumber leaves with a graded series of this compound concentrations until runoff. Allow the foliage to dry completely before inoculation.

-

Curative: Inoculate the plants as described below. At specified time points post-inoculation (e.g., 24, 48, 72 hours), apply the this compound treatments.

-

Residual: Apply the this compound treatments and maintain the plants in the greenhouse for a specified period (e.g., 7 or 14 days) before inoculating.

-

-

Inoculation: Prepare a conidial suspension of P. xanthii (e.g., 1 x 10^5 conidia/mL) in sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20). Spray the suspension evenly onto the adaxial surface of the cucumber leaves.

-

Incubation: Place the treated and inoculated plants in a controlled environment conducive to powdery mildew development.

-

Disease Assessment: After a suitable incubation period (e.g., 7-10 days), assess the disease severity on the treated leaves. This can be done visually by estimating the percentage of the leaf area covered by powdery mildew colonies or by using a disease rating scale (e.g., 0 = no disease, 5 = >50% leaf area infected).

-

Data Analysis: Calculate the percent disease control for each treatment relative to an untreated control.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of various fungal pathogens.

Materials:

-

Pure cultures of the test fungi.

-

Potato Dextrose Agar (PDA) or other suitable growth medium.

-

This compound, dissolved in a suitable solvent (e.g., acetone).

-

Sterile petri dishes.

-

Incubator.

Procedure:

-

Medium Preparation: Prepare PDA and autoclave. Cool the medium to approximately 45-50°C.

-

Fungicide Incorporation: Add appropriate volumes of a stock solution of this compound in a solvent to the molten PDA to achieve a range of final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth. Pour the amended PDA into sterile petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a young fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plates reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control. Determine the EC50 value (the concentration that inhibits growth by 50%) using probit analysis or other appropriate statistical methods.

Experimental Workflow for In Vitro Mycelial Growth Inhibition Assay

Caption: A flowchart outlining the key steps in an in vitro mycelial growth inhibition assay.

Conclusion

This compound represents a significant advancement in the management of powdery mildew diseases. Its novel mode of action, targeting the fungal actin cytoskeleton, provides a much-needed tool for combating fungicide resistance. The compound's excellent biological properties, including preventive, curative, and residual activity, coupled with its translaminar and vapor action, ensure robust performance in the field. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering valuable insights for researchers and professionals in the field of crop protection and drug development. Further research into the precise molecular interactions of this compound with its target proteins will undoubtedly enhance our understanding of its fungicidal activity and aid in the development of future crop protection solutions.

References

- 1. This compound: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Fungicidal spectrum and biological properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. ir4project.org [ir4project.org]

- 6. Sensitivity of the U.S. Wheat Powdery Mildew Population to Quinone Outside Inhibitor Fungicides and Determination of the Complete Blumeria graminis f. sp. tritici Cytochrome b Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Pyriofenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a novel fungicide belonging to the aryl-phenyl ketone chemical class, specifically a benzoylpyridine derivative, developed by Ishihara Sangyo Kaisha, Ltd.[1][2] It is primarily utilized for the control of powdery mildew diseases on a variety of economically important crops, including cereals, grapes, and cucurbits.[1][3] this compound is distinguished by its unique mode of action, which imparts no cross-resistance to existing classes of fungicides, such as demethylation inhibitors (DMIs) or strobilurins.[4][5] This makes it a valuable tool in fungicide resistance management programs. The fungicide exhibits a range of biological properties, including preventive, curative, residual, translaminar, and vapor activities, ensuring comprehensive crop protection.[2][6]

Mechanism of Action: Disruption of Fungal Morphogenesis

This compound's fungicidal activity stems from a novel mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under Code 50.[1][5] The primary target is the disruption of actin cytoskeleton organization, which is critical for fungal cell polarity and morphogenesis.[1][5]

Hypothesized Mechanism:

Studies on Blumeria graminis (powdery mildew) have shown that this compound does not inhibit conidial germination but interferes with subsequent infection steps.[4][7] The proposed mechanism involves the following key events:

-

Actin Mislocalization: this compound induces the mislocalization of the actin cytoskeleton.[4][5] In healthy fungal hyphae, actin is concentrated at the hyphal apex, guiding the transport of vesicles containing cell wall synthesis materials.[4][5] this compound treatment causes this actin concentration to delocalize from the apex to the subapical region of the hyphae.[4]

-

Disrupted Vesicle Transport: The disorganization of the actin "scaffold" compromises the targeted transport of cytoplasmic vesicles to the growing hyphal tip.[4][5]

-

Abnormal Morphogenesis: This disruption in polar growth leads to a cascade of morphological abnormalities, including:[4][7]

-

Inhibition of Fungal Growth: Ultimately, the inability to maintain polarized growth and form proper infection structures results in the complete suppression of lesion development and sporulation, thereby halting the fungal life cycle.[4][7]

Histochemical analysis confirms that while actin localization is severely disrupted, microtubule orientation remains unaffected by this compound.[4][7] This specificity points to a targeted interaction with the actin regulatory pathway.

Caption: Proposed mechanism of this compound action on fungal hyphal growth.

Biological Activity and Fungicidal Spectrum

This compound's primary strength is its high efficacy against powdery mildew fungi (Erysiphales).[2] However, it also demonstrates moderate activity against a selection of other plant pathogenic fungi.

In Vitro Antifungal Activity

Mycelial growth-inhibition tests show that while most fungi are not strongly affected, this compound displays moderate efficacy against several pathogens.[2]

Table 1: In Vitro Mycelial Growth Inhibition by this compound

| Fungal Species | Efficacy Level | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Botrytis cinerea | Moderate | < 100 | [2] |

| Helminthosporium sacchari | Moderate | < 100 | [2] |

| Pseudocercosporella herpotrichoides | Moderate | < 100 | [2] |

| Pyricularia oryzae (Rice Blast) | Moderate | < 100 | [2] |

| Rosellinia necatrix | Moderate | < 100 | [2] |

| Verticillium dahliae | Moderate | < 100 | [2] |

| Most other tested fungi | Low | > 100 (EC₉₀) |[2] |

In Vivo Antifungal Activity

Pot tests confirm this compound's specialized action against powdery mildew, with some activity observed against rice blast at higher concentrations.[2]

Table 2: In Vivo Efficacy of this compound in Pot Tests

| Disease | Pathogen | Host Plant | Efficacy | Reference |

|---|---|---|---|---|

| Powdery Mildew | Blumeria graminis f. sp. tritici | Wheat | Excellent | [2][4] |

| Powdery Mildew | Podosphaera xanthii | Cucumber | Excellent | [2] |

| Rice Blast | Pyricularia oryzae | Rice | Moderate (at high doses) | [2] |

| Various other diseases* | - | Wheat, Cucumber, Tomato | None Detected | [2] |

*Includes wheat glume blotch, brown rust, cucumber anthracnose, downy mildew, and tomato late blight.

Fungicidal Properties

This compound exhibits multiple properties that contribute to its robust performance under field conditions.[4]

Table 3: Summary of this compound's Fungicidal Properties on Powdery Mildew

| Property | Condition / Concentration | Result | Reference |

|---|---|---|---|

| Preventive Activity | 6.3 µg/mL | Excellent control on cucumber | [2] |

| Curative Activity | 6.3 µg/mL (applied 24h post-inoculation) | Excellent control | [2] |

| 12.5 µg/mL (applied 48h post-inoculation) | Excellent control | [2] | |

| Residual Activity | 12.5 µg/mL (7 days post-treatment) | Excellent control | [2] |

| 25 µg/mL (14 days post-treatment) | Excellent control | [2] | |

| Lesion Expansion | Curative application | Strong suppression of lesion expansion | [2][4] |

| Sporulation | Curative application | Effective control of sporulation | [2][4] |

| Haustorial Formation | 1.6 µg/mL | Complete inhibition | [4] |

| 0.4 µg/mL | Strong inhibition | [4] | |

| Mycelial Growth | 1.6 - 100 µg/mL | Complete inhibition | [4] |

| Rainfastness | 25-50 µg/mL (1-2 hr of light rain) | Excellent activity | [2] |

| Translaminar Activity | Application to one leaf surface | Good control on the opposite, untreated surface | [2] |

| Vapor Activity | 90 g a.i./ha | High inhibition rate on nearby untreated plants |[2] |

Experimental Protocols

The biological activity of this compound has been characterized using a range of standardized experimental methodologies.

Caption: Generalized experimental workflow for in vitro and in vivo testing.

In Vitro Mycelial Growth-Inhibition Test

This assay determines the direct effect of the compound on fungal growth.

-

Preparation: The active ingredient of this compound is dissolved in a suitable solvent (e.g., acetone) and added to a molten agar growth medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.

-

Inoculation: A small plug of actively growing mycelium from a pure fungal culture is placed in the center of each agar plate.

-

Incubation: Plates are incubated at a temperature optimal for the specific fungus (e.g., 20°C) for several days.[2]

-

Evaluation: The diameter of the fungal colony is measured. The growth inhibition is calculated relative to a control plate containing only the solvent.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) is determined from the dose-response curve.[5]

In Vivo Pot Tests for Preventive and Curative Activity

These assays evaluate the fungicide's performance on a host plant.

-

Plant Cultivation: Host plants (e.g., wheat or cucumber seedlings) are grown in pots under greenhouse conditions to a specified growth stage (e.g., first leaf stage).[2]

-

Fungicide Application: A suspension concentrate (SC) formulation of this compound is diluted in water, often with a surfactant, and sprayed onto the plant foliage using a laboratory-scale sprayer to ensure even coverage.[2]

-

Inoculation:

-

Preventive: Plants are inoculated with a suspension of fungal conidia (e.g., Podosphaera xanthii at 5.0×10⁵ conidia/mL) after the fungicide application has dried.[2]

-

Curative: Plants are first inoculated with the pathogen and then treated with this compound at specific time points (e.g., 1, 2, or 3 days) after inoculation.[2]

-

-

Incubation: Treated and inoculated plants are incubated in a controlled environment (e.g., 20°C with fluorescent light) for 7-11 days to allow for disease development.[2]

-

Assessment: Disease severity is visually assessed by determining the percentage of leaf area covered by lesions or mycelium in the treated plants compared to untreated control plants. The control value (%) is then calculated.[2]

Histochemical Analysis of Fungal Morphogenesis

This protocol is used to visualize the subcellular effects of the fungicide.

-

Treatment: Wheat leaves already infected with Blumeria graminis for 3 days are treated with this compound (e.g., 6 µg/mL).[4]

-

Incubation: Seedlings are incubated for an additional 4 days at 20°C.[4]

-

Staining: To visualize specific cellular components, fluorescent stains and immunofluorescence microscopy are employed:

-

Microscopy: Samples are observed under a fluorescence microscope or using techniques like Chilled Scanning Electron Microscopy (SEM) to document morphological and cytological changes.[4]

Conclusion

Preliminary studies robustly demonstrate that this compound is a highly effective and specialized fungicide for the control of powdery mildew. Its unique mode of action, centered on the disruption of the actin cytoskeleton and subsequent inhibition of fungal morphogenesis, distinguishes it from other commercial fungicides and minimizes the risk of cross-resistance.[4][5] The compound's comprehensive biological properties—including strong preventive, curative, and residual activity, coupled with translaminar and vapor action—ensure its excellent performance in diverse agricultural settings.[2] The detailed understanding of its biological activity and mechanism provides a solid foundation for its strategic deployment in integrated disease management programs and for further research into novel antifungal targets.

References

- 1. fao.org [fao.org]

- 2. Fungicidal spectrum and biological properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iskweb.co.jp [iskweb.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Efficacy of Pyriofenone on Cucumber Powdery Mildew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy trials of Pyriofenone, a novel fungicide for the control of cucumber powdery mildew caused by Podosphaera xanthii. The document synthesizes data from various studies, presenting quantitative results in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Executive Summary

This compound, a benzoylpyridine fungicide, has demonstrated significant efficacy against cucumber powdery mildew in a variety of laboratory and glasshouse trials.[1] It operates through a unique mode of action, disrupting the function of actin in fungal cells, a mechanism distinct from many existing fungicides.[2] This novel mode of action makes it a valuable tool for resistance management programs.[3] Key findings from initial trials indicate that this compound exhibits excellent preventive, curative, and residual activity.[4][5] Furthermore, its translaminar movement, vapor action, and high rainfastness contribute to its robust performance under various conditions.[2][4][6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from various in-vivo pot tests evaluating the efficacy of this compound against cucumber powdery mildew.

Table 1: Preventive and Residual Activity of this compound [4]

| Concentration (µg/mL) | Application Timing | Control Efficacy (%) |

| 6.3 | Preventive | Excellent |

| 12.5 | 7 Days After Treatment | Excellent |

| 25 | 14 Days After Treatment | Excellent |

Table 2: Curative Activity of this compound [4][7]

| Concentration (µg/mL) | Application Timing (Post-Inoculation) | Lesion Inhibition |

| 6.3 | 24 hours | Excellent |

| 12.5 | 2 days | Excellent |

| Not Specified | 3 days | No inhibition |

Table 3: Rainfastness of this compound [4][6]

| Concentration (µg/mL) | Rainfall Simulation | Control Efficacy |

| 25 | 10 mm/hr for 1 hr | Excellent |

| 50 | 10 mm/hr for 2 hr | Excellent |

| 100 | 40 mm/hr (heavy) and continuous for up to 6 hr | High |

Table 4: Translaminar and Vapor Activity of this compound [2][7]

| Activity Type | Observation | Outcome |

| Translaminar | Movement from treated to untreated leaf surfaces | Effective control of established infections |

| Vapor Action | Inhibition of mildew on nearby untreated plants | Mitigation of gaps in spray coverage |

Experimental Protocols

The following protocols are synthesized from methodologies described in initial efficacy studies.

In-Vivo Pot Test for Preventive and Curative Efficacy

1. Plant Material and Growth Conditions:

-

Cucumber plants (cultivar not consistently specified, but a susceptible variety is used) are grown in pots containing a standard potting mix.

-

Plants are maintained in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 60% relative humidity, 12-hour photoperiod).[8]

-

Plants are typically used for experiments at the two-leaf stage.[8]

2. Inoculum Preparation and Inoculation:

-

Conidia of Podosphaera xanthii are collected from freshly infected cucumber leaves.

-

A conidial suspension is prepared in sterile distilled water, and the concentration is adjusted to a standard density (e.g., 7–8×10^5 conidia/mL).[8]

-

The suspension is sprayed uniformly onto the adaxial (upper) surface of the cucumber leaves until runoff.

3. Fungicide Application:

-

Preventive Assay: this compound solutions of varying concentrations are applied to the cucumber leaves 24 hours before inoculation with the powdery mildew pathogen.

-

Curative Assay: this compound solutions are applied at different time intervals (e.g., 24 hours, 48 hours, 72 hours) after inoculation.[4]

-

A control group is treated with a blank solution (e.g., water or a formulation blank).

4. Disease Assessment:

-

After a set incubation period (typically 7-10 days), the severity of powdery mildew is assessed.

-

Disease severity is often rated on a scale, for example, a 0-9 scale where 0 indicates no symptoms and 9 indicates over 80% of the leaf area is covered with mildew.

-

The percentage of disease control is calculated relative to the untreated control.

5. Statistical Analysis:

-

Data are typically subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

-

Means are often separated using tests such as Duncan's Multiple Range Test.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action on fungal hyphal growth.

Experimental Workflow for In-Vivo Pot Test

Caption: Workflow for in-vivo preventive and curative efficacy trials.

References

- 1. cucurbitbreeding.wordpress.ncsu.edu [cucurbitbreeding.wordpress.ncsu.edu]

- 2. Fungicidal spectrum and biological properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of Fungicides Used to Manage Downy Mildew in Cucumber Assessed with Multiple Meta-Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. Induction of resistance of Podosphaera xanthii (hull-less pumpkin powdery mildew) to triazole fungicides and its resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Target Identification for Pyriofenone in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriofenone is a novel fungicide belonging to the aryl phenyl ketone class, demonstrating high efficacy against powdery mildew fungi. Its primary mode of action, as defined by the Fungicide Resistance Action Committee (FRAC), is the disruption of actin/myosin/fimbrin function, placing it in FRAC Group 50.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular target identification of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated biological pathways. The core mechanism involves the mislocalization of the actin cytoskeleton, leading to severe defects in fungal growth, morphology, and pathogenicity. While the direct interaction with actin is the primary hypothesis, potential upstream effects on signaling pathways, such as Rho GTPase and the Cell Wall Integrity (CWI) pathway, as well as a possible secondary interaction with Major Facilitator Superfamily (MFS) transporters, are discussed as areas for further investigation.

Primary Molecular Target: The Fungal Actin Cytoskeleton

The primary molecular target of this compound in fungi is the actin cytoskeleton. This is supported by cytological studies observing morphological changes in fungal hyphae upon treatment.

Mechanism of Action

This compound is hypothesized to induce the mislocalization of actin from the hyphal apex.[2] In normal fungal growth, the subcellular localization of actin at the hyphal tip is crucial for polar growth. Vesicles containing essential materials for cell wall synthesis and expansion are transported along actin cables to the apex. This compound disrupts this process, leading to:

-

Disrupted Apical Transport: The mislocalization of actin filaments prevents the efficient transport of vesicles to the growing hyphal tip.

-

Abnormal Hyphal Morphology: This disruption results in characteristic morphological changes, including swelling, collapse, and abnormal branching of hyphal tips.[2]

-

Inhibition of Infection-Related Processes: this compound has been shown to inhibit various stages of the infection process, including appressoria formation, haustorial formation, and mycelial growth.[5]

Quantitative Efficacy Data

The efficacy of this compound has been quantified against various fungal pathogens. The following tables summarize key findings from different studies.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

| Fungal Species | Assay Type | EC50 / MIC (µg/mL) | Reference |

| Blumeria graminis f. sp. tritici | Mycelial Growth Inhibition | 0.4 (nearly 90% control) | [5] |

| Blumeria graminis f. sp. tritici | Sporulation Inhibition | 0.4 (nearly eradicated) | [5] |

| Podosphaera xanthii | Mycelial Growth Inhibition (MIC) | 0.4 | [2] |

| Botrytis cinerea | Mycelial Growth Inhibition | < 100 | [1][6] |

| Helminthosporium sacchari | Mycelial Growth Inhibition | < 100 | [1][6] |

| Pseudocercosporella herpotrichoides | Mycelial Growth Inhibition | < 100 | [1][6] |

| Pyricularia oryzae | Mycelial Growth Inhibition | < 100 | [1][6] |

| Rosellinia necatrix | Mycelial Growth Inhibition | < 100 | [1][6] |

| Verticillium dahliae | Mycelial Growth Inhibition | < 100 | [1][6] |

Table 2: Preventive and Curative Activity of this compound on Cucumber Powdery Mildew

| Activity Type | Concentration (µg/mL) | % Control | Reference |

| Preventive | 6.3 | Excellent | [1][6] |

| Residual (7 days) | 12.5 | Excellent | [1][6] |

| Residual (14 days) | 25 | Excellent | [1][6] |

| Curative (24 hr post-inoculation) | 6.3 | Excellent | [1] |

| Curative (2 days post-inoculation) | 12.5 | Excellent | [1] |

Hypothesized Upstream Signaling Pathways

While the direct impact of this compound is on the actin cytoskeleton, it is plausible that this disruption is a consequence of interference with upstream signaling pathways that regulate actin dynamics.

Rho GTPase Signaling

Rho GTPases are key regulators of cell polarity and actin organization in fungi. It is speculated that this compound may influence upstream cellular components such as Rho, Ras, or Rac GTPases.[5] These small G-proteins are critical for orchestrating the assembly and dynamics of the actin cytoskeleton at the hyphal tip. Disruption of Rho GTPase signaling could lead to the observed actin mislocalization and subsequent morphological defects.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is another crucial signaling cascade in fungi that responds to cell wall stress and regulates cell wall biogenesis and morphogenesis. As this compound's disruption of vesicle transport would inevitably affect the delivery of cell wall components, it is possible that the CWI pathway is activated as a stress response. However, direct evidence of this compound's interaction with components of the CWI pathway is currently lacking.

Potential Secondary Target: Major Facilitator Superfamily (MFS) Transporters

Some studies have suggested a potential interaction of this compound with Major Facilitator Superfamily (MFS) transporters. These transporters are involved in the movement of a wide range of substrates across cellular membranes. While the primary mode of action is attributed to actin disruption, an interaction with MFS transporters could contribute to the overall antifungal activity, potentially by affecting cellular transport processes or by being involved in the efflux of the fungicide itself. Further research is needed to validate this hypothesis.

Experimental Protocols

Visualization of Fungal Actin Cytoskeleton

Objective: To observe the effect of this compound on the localization and organization of the actin cytoskeleton in fungal hyphae.

Methodology: Fluorescence Microscopy with Fluorescently Labeled Phalloidin

This protocol is adapted from general fungal actin staining procedures.

Materials:

-

Fungal culture grown to the desired stage.

-

This compound stock solution.

-

Fixative solution (e.g., 3.7% formaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

-

Phosphate-buffered saline (PBS).

-

Antifade mounting medium.

-

Microscope slides and coverslips.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Treatment: Treat fungal cultures with a desired concentration of this compound for a specified duration. Include an untreated control.

-

Fixation: Harvest fungal mycelia and fix them in 3.7% formaldehyde in PBS for 30-60 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS to remove the fixative.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the cells with a solution of fluorescently labeled phalloidin (typically 1-5 µM in PBS) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS to remove unbound phalloidin.

-

Mounting: Resuspend the stained mycelia in a small volume of PBS and mount on a microscope slide with an antifade mounting medium.

-

Visualization: Observe the samples under a fluorescence microscope. Compare the actin organization in this compound-treated and control cells. Look for evidence of actin mislocalization, aggregation, or disruption of actin cables.

Rho GTPase Activation Assay

Objective: To investigate the hypothesis that this compound affects the activity of Rho GTPases.

Methodology: G-LISA™ Activation Assay (Colorimetric)

This is a general protocol for a commercially available assay that can be adapted for fungal cell lysates.

Materials:

-

Fungal culture.

-

This compound stock solution.

-

Lysis buffer.

-

G-LISA™ kit specific for the Rho GTPase of interest (e.g., RhoA, Rac1, Cdc42).

-

Protein quantification assay (e.g., BCA assay).

-

Microplate reader.

Procedure:

-

Treatment: Treat fungal cultures with this compound.

-

Cell Lysis: Harvest and lyse the fungal cells according to the G-LISA™ kit instructions to obtain protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay: Perform the G-LISA™ assay according to the manufacturer's protocol. This typically involves adding the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein, followed by incubation, washing, and addition of a primary antibody specific for the Rho GTPase.

-

Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are then added.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: The amount of active, GTP-bound Rho GTPase is proportional to the colorimetric signal. Compare the levels of active Rho GTPase in this compound-treated versus control cells.

Visualizations

Conclusion

The primary molecular target of this compound in fungi is the actin cytoskeleton. By inducing the mislocalization of actin at the hyphal apex, this compound effectively disrupts polar growth, leading to significant morphological abnormalities and the inhibition of fungal development and pathogenicity. While the precise molecular interaction with actin or its regulatory proteins is an area of ongoing research, the downstream consequences are well-documented. Future investigations should focus on elucidating the potential role of upstream signaling pathways, such as Rho GTPase and the CWI pathway, in mediating the effects of this compound. Furthermore, the hypothesized interaction with MFS transporters warrants further experimental validation to provide a complete picture of this compound's antifungal mode of action. This detailed understanding is crucial for the effective and sustainable use of this fungicide in disease management strategies.

References

- 1. fao.org [fao.org]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. frac.info [frac.info]

- 5. Effect of this compound on the infection processes and cytological features of Blumeria graminis on wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungicidal spectrum and biological properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Pyriofenone in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriofenone is a fungicide belonging to the aryl phenyl ketone class, effective against powdery mildew on a variety of crops.[1] Its mode of action involves the disruption of actin/myosin/fimbrin function in fungi.[1] Understanding the environmental fate and behavior of this compound in soil and water is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation, transformation, and mobility of this compound in these two critical environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5-chloro-2-methoxy-4-methyl-3-pyridyl)(2,3,4-trimethoxy-6-methylphenyl)methanone | [1] |

| CAS Registry No. | 688046-61-9 | [1] |

| Molecular Formula | C₁₈H₂₀ClNO₅ | [1] |

| Molecular Mass | 365.8 g/mol | [1] |

| Water Solubility | 1.56 mg/L (20 °C) | [2] |

| Vapor Pressure | 1.9 x 10⁻⁶ Pa (25 °C) | [2] |

| log Kₒw | 3.2 | [3] |

| Dissociation Constant (pKa) | No dissociation occurs in aqueous solutions in the pH range of 1.0 to 12.9. | [1] |

Environmental Fate in Soil

The fate of this compound in the soil environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption, and leaching.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is subject to microbial degradation. The typical aerobic soil metabolism half-life (DT₅₀) has been reported to be approximately 72.6 days, indicating that it is moderately persistent in soil.[4]

The primary degradation pathway in soil is believed to involve the demethylation of the methoxy groups on both the phenyl and pyridyl rings, a process analogous to the metabolism observed in lactating goats.[1] This results in the formation of several hydroxylated metabolites.

Table 2: Aerobic Soil Metabolism of this compound

| Parameter | Value | Reference |

| Aerobic Soil DT₅₀ (typical) | 72.6 days | [4] |

| Major Degradation Process | Microbial Demethylation | [1] |

Adsorption and Leaching

With a log Kₒw of 3.2, this compound is expected to have a moderate potential for adsorption to soil organic matter.[3] This adsorption reduces its mobility in the soil column and its potential to leach into groundwater. Studies have shown that this compound residues tend to remain in the upper soil layers.

Environmental Fate in Water

In the aquatic environment, the primary degradation pathways for this compound are hydrolysis and photolysis.

Hydrolysis

This compound is stable to hydrolysis in sterile aqueous buffer solutions at pH 4, 7, and 9 under dark conditions at 50°C, simulating conditions relevant to food processing.[1] This suggests that abiotic hydrolysis is not a major degradation pathway under typical environmental conditions.

Table 3: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Result | Reference |

| 4.0, 7.0, 9.0 | 50 | Stable | [1] |

Aqueous Photolysis

This compound is susceptible to degradation by sunlight in aqueous environments. The photolysis half-life (DT₅₀) in sterile water under artificial light equivalent to spring sunlight at 40°N is approximately 25 ± 2 °C.[1] In natural river water, the DT₅₀ is around 33 days, while in purified water it is approximately 54 days.[1]

Table 4: Aqueous Photolysis of this compound

| Water Type | Condition | DT₅₀ | Reference |

| Sterile Water | Artificial Sunlight (40°N spring equivalent), 25±2 °C | Not specified, but photolysis occurs | [1] |

| Natural River Water | Not specified | 33 days | [1] |

| Purified Water | Not specified | 54 days | [1] |

Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water based on available data.

Experimental Protocols

The following sections detail the typical methodologies used to assess the environmental fate of this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Test System: At least three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture). The soil is sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance: ¹⁴C-labeled this compound (labeled on the phenyl or pyridyl ring) is applied to the soil samples at a concentration relevant to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) in a flow-through system that allows for the trapping of volatile degradation products like ¹⁴CO₂.

-

Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

-

Analysis:

-

Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water).

-

The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

-

The identity of major metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Non-extractable (bound) residues are quantified by combusting the soil residue and measuring the evolved ¹⁴CO₂.

-

Volatile traps are analyzed to determine the extent of mineralization.

-

-

Data Analysis: The degradation kinetics of this compound and its major metabolites are determined to calculate DT₅₀ and DT₉₀ values.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.